Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1403766-68-6
VCID: VC2585406
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

CAS No.: 1403766-68-6

Cat. No.: VC2585406

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate - 1403766-68-6

Specification

CAS No. 1403766-68-6
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3
Standard InChI Key BXYHKGJGEWCZMB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN

Introduction

Chemical Structure and Properties

Basic Identification

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is identified by several key parameters that enable researchers to precisely recognize and work with this compound. The compound is registered with CAS number 1403766-68-6, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C₁₃H₂₄N₂O₃, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions. With a molecular weight of 256.34 g/mol, it falls within the range of small to medium-sized organic molecules commonly used in medicinal chemistry and drug development . The IUPAC name provides detailed information about its chemical structure, including the presence of the tert-butyl group, the aminomethyl substituent, and the characteristic oxa-azaspiro cyclic system.

Structural Characteristics

Table 1: Structural Identifiers for Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

ParameterValue
CAS Number1403766-68-6
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
IUPAC Nametert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Standard InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3
Standard InChIKeyBXYHKGJGEWCZMB-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN

The compound features a distinctive spirocyclic structure with a 1-oxa-7-azaspiro[3.5]nonane core, which consists of a four-membered oxetane ring fused with a six-membered piperidine ring through a spiro carbon atom . This unique structural arrangement contributes to the compound's three-dimensional conformation and potential binding properties. The aminomethyl group at position 2 provides a reactive primary amine functionality, while the tert-butyl carbamate (Boc) group at position 7 serves as a protecting group for the nitrogen in the piperidine ring. This combination of functional groups makes the compound valuable for further chemical modifications and applications in organic synthesis.

Physical Properties

The physical state of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is described as a light yellow liquid at room temperature . This physical characteristic influences its handling and storage requirements in laboratory settings. Additionally, the compound's solubility profile affects its application in various reaction conditions and formulation strategies. While specific solubility data is limited in the available literature, general recommendations for preparing stock solutions involve dissolving the compound in appropriate organic solvents such as DMSO for research applications .

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. While detailed protocols may vary based on desired yield and purity, the synthesis generally involves the construction of the spirocyclic core structure followed by functional group modifications. The preparation of the spirocyclic framework is a critical step in the synthesis, often requiring controlled reaction conditions to ensure proper formation of the spiro center.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.9009 mL solvent19.5046 mL solvent39.0092 mL solvent
5 mM0.7802 mL solvent3.9009 mL solvent7.8018 mL solvent
10 mM0.3901 mL solvent1.9505 mL solvent3.9009 mL solvent

When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate aliquots to avoid product degradation due to repeated freezing and thawing cycles . For long-term storage, solutions stored at -80°C can be used within 6 months, while those at -20°C should be used within 1 month. To enhance solubility, the sample can be heated to 37°C and then sonicated in an ultrasonic bath .

Applications in Research

Medicinal Chemistry Applications

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is primarily valued in research settings for its potential applications in medicinal chemistry and drug discovery. The compound's spirocyclic structure provides a rigid scaffold that can influence biological activity and pharmacokinetics of resulting molecules. This structural characteristic is particularly valuable in the design of drug candidates where specific three-dimensional arrangements of functional groups are required for optimal interaction with biological targets.

ParameterInformation
GHS ClassificationIrritant (GHS07)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator